molecular formula C18H20N8O2 B2987720 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1428374-37-1

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2987720
CAS No.: 1428374-37-1
M. Wt: 380.412
InChI Key: XSIHTGBEHQREHB-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates three key pharmacophores: a 1H-pyrazol-1-yl group, a pyridazin-3-yloxy moiety, and a piperazine linker. While specific biological data for this exact compound is not fully detailed in public literature, its structural components are well-known for their broad pharmacological potential. The pyrazole nucleus is a privileged scaffold in drug design, found in compounds with demonstrated anti-inflammatory, anticancer, antimicrobial, and antidepressant activities . The pyridazinone heterocycle is another versatile scaffold associated with diverse biological effects, including vasodilator and anticancer activities, often through mechanisms such as phosphodiesterase (PDE) inhibition or kinase modulation . The piperazine moiety serves as a common and flexible linker in medicinal chemistry, often contributing to favorable pharmacokinetic properties and binding interactions with biological targets. Researchers can explore this molecule as a core structure for developing novel therapeutic agents. Its potential mechanisms of action may involve interaction with enzyme families like kinases or PDEs, given the profile of its constituent parts. This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules in a laboratory setting. For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c1-14-3-4-15(21-20-14)24-9-11-25(12-10-24)18(27)13-28-17-6-5-16(22-23-17)26-8-2-7-19-26/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIHTGBEHQREHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule characterized by multiple heterocyclic structures, including pyrazole, pyridazine, and piperazine rings. These structural features suggest significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The unique combination of heterocycles in this compound may confer distinct pharmacological properties. The presence of an ethanone functional group enhances its reactivity and potential interactions with biological targets. The following table summarizes key structural components and their associated biological activities based on related compounds:

Compound Name Structural Features Biological Activity
6-(1H-pyrazol-4-yl)pyridazin-3-onePyrazole and pyridazine ringsAntimicrobial
4-(piperidin-1-yl)-6-methylpyridazinePiperidine and pyridazineAntidepressant
2-(4-(2-chloro-pyridin-4-yloxy)-phenyl)-piperazinePiperazine with aromatic substitutionAntipsychotic

The biological activity of this compound is largely attributed to its structural components, which are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. For instance, compounds with similar structures have been shown to inhibit kinases, which play critical roles in cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammatory diseases .

Research Findings

Recent studies have explored the synthesis and biological evaluation of pyrazole derivatives, revealing promising results:

  • Antitubercular Activity : A series of substituted pyrazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating potential as anti-tubercular agents .
  • Anticancer Properties : Pyrazole derivatives have shown significant activity against various cancer cell lines. For example, studies indicated that certain derivatives could inhibit BRAF(V600E) and Aurora-A kinase, which are crucial targets in cancer therapy .
  • Anti-inflammatory Effects : Compounds similar to the target molecule have exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

  • A study on the synergistic effects of pyrazole compounds combined with doxorubicin showed enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that these compounds could improve therapeutic outcomes when used in combination therapies .
  • Another investigation focused on the molecular docking studies of pyrazole derivatives demonstrated their suitability for further development as kinase inhibitors, emphasizing their potential in drug design .

Scientific Research Applications

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule with multiple heterocyclic structures, including a pyridazine ring, a pyrazole moiety, and a piperazine group. These components contribute to its diverse biological activities and potential applications in various fields.

Potential Applications

  • Drug Discovery :
    • The molecule contains a piperazine ring, a common structural feature found in many kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for drug discovery in diseases like cancer. Research could explore if this molecule has inhibitory activity against specific kinases.
    • The pyrazole and pyridazine rings present in the molecule are found in some known antibiotics and antifungal agents. Studies could investigate if this molecule exhibits antimicrobial activity against bacteria or fungi.
    • The combined presence of piperazine, pyrazole, and pyridazine rings suggests the molecule might interact with other biological targets. Further research could explore its potential anti-inflammatory, antiviral, or other biological activities.
    • Compounds with similar structures often show significant interaction with various biological targets, including receptors involved in neurotransmission and inflammation.

The biological activity of this compound is largely attributed to its structural components:

  • Pyridazine Ring : Known for diverse biological activities.
  • Pyrazole Moiety : Known for diverse biological activities.
  • Piperazine Group : Known for diverse biological activities.
  • Ethanone Functional Group : Contributes to its reactivity and potential pharmacological properties.

Comparison with Similar Compounds

Key Observations :

  • Solubility and Stability: Piperazine and pyridazine groups enhance aqueous solubility compared to purely aromatic scaffolds (e.g., thieno-pyrimidines in ) .

Physicochemical and Spectroscopic Properties

  • NMR and MS Data : While direct spectroscopic data for the target compound are unavailable, related compounds (e.g., in and ) use ¹H/¹³C NMR and ESI-MS for structural validation. For example, compound 8p () shows characteristic shifts for piperazine (δ 2.5–3.5 ppm) and imidazo-pyridine (δ 7.0–8.5 ppm) .
  • Chromatographic Behavior : Co-elution risks () highlight the need for advanced separation techniques when analyzing structurally similar analogs .

Research Findings and Functional Insights

Challenges in Structural Optimization

  • Off-Target Effects : Compounds like 8p () demonstrate the fine balance between target affinity and selectivity, necessitating SAR studies to mitigate off-target interactions .
  • Synthetic Complexity : The pyridazine-pyrazole-piperazine architecture requires multi-step synthesis, as seen in ’s imidazo-pyridine derivatives .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

  • Key Steps :

Condensation Reactions : Use ethanol as a solvent for cyclocondensation of hydrazine derivatives with ketones, as demonstrated in pyridazine synthesis .

Catalysis : Optimize reaction time (e.g., 2–6 hours under reflux) and stoichiometric ratios to minimize side products.

Purification : Recrystallization from DMF/EtOH (1:1) mixtures enhances purity .

  • Example Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, 78°C, 2h6592%
2DMF/EtOH recrystallization5898%

Q. What spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Prioritize high-resolution data (<1.0 Å) for accurate bond-length/angle determination .
  • NMR Analysis : Assign proton environments using 2D techniques (COSY, HSQC), focusing on pyridazine (δ 8.5–9.5 ppm) and pyrazole (δ 6.5–7.5 ppm) protons .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can conflicting bioactivity data in pharmacological assays be systematically addressed?

Methodological Answer:

  • Experimental Design :
  • Dose-Response Curves : Use 3–5 biologically relevant concentrations (e.g., 1 nM–100 µM) to assess IC₅₀ variability .
  • Control Compounds : Include reference standards (e.g., known kinase inhibitors) to validate assay conditions.
    • Statistical Analysis :
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across replicates.
  • Address outliers via Grubbs’ test (α=0.05).
    • Example Table :
Assay TypeIC₅₀ (µM)SD (±)np-value vs Control
Kinase A0.450.126<0.01
Kinase B1.200.3160.15

Q. What strategies resolve crystallographic disorder in the piperazine moiety during refinement?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution .
  • Refinement Tools :
  • In SHELXL, apply "PART" instructions to model disordered regions with occupancy constraints .
  • Use the CCP4 suite for electron density map analysis (e.g., COOT for real-space refinement) .
    • Validation : Check R-factors (<5% discrepancy) and ADPs (ΔU < 0.02 Ų) for disordered atoms.

Methodological Challenges & Solutions

Q. How can researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Setup :
  • pH Range : Test stability at pH 2–10 (using HCl/NaOH buffers) over 24–72 hours .
  • Temperature : Incubate samples at 4°C, 25°C, and 40°C.
    • Analytical Tools :
  • Monitor degradation via HPLC-PDA at λ = 254 nm.
  • Track byproducts using LC-MS/MS.

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains.
  • Parameters :
  • Grid size: 60 × 60 × 60 ų centered on ATP-binding pockets.
  • Scoring functions: MM-GBSA for binding free energy estimation.
    • Validation : Compare docking poses with crystallographic data of analogous complexes .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across cell lines?

Methodological Answer:

  • Hypothesis Testing :
  • Cell-Specific Factors : Test for differences in membrane permeability (e.g., P-gp expression via Western blot).
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
    • Experimental Controls :
  • Normalize data to cell viability (MTT assay) and protein content (Bradford assay).

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